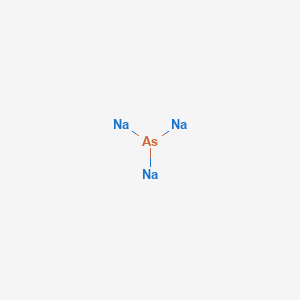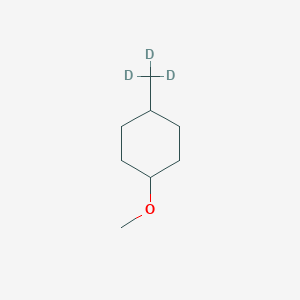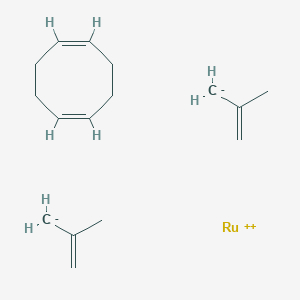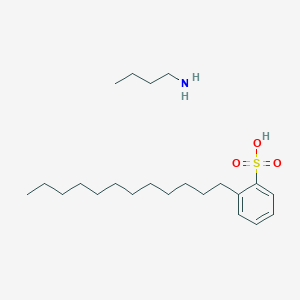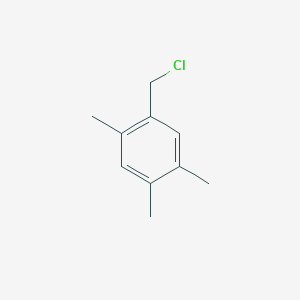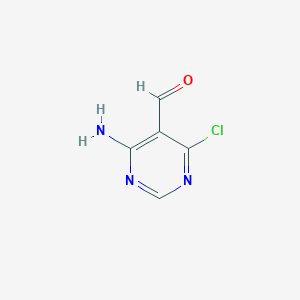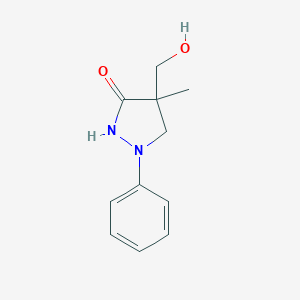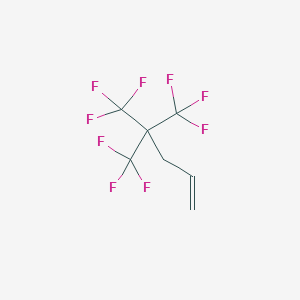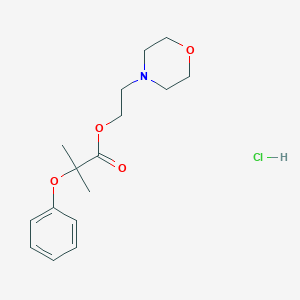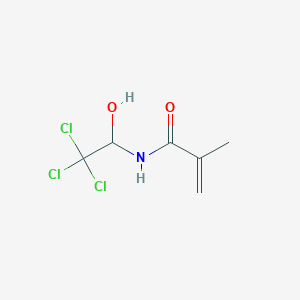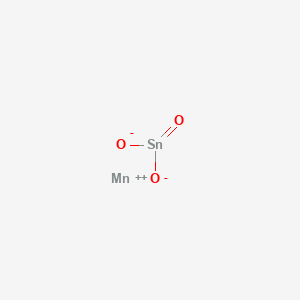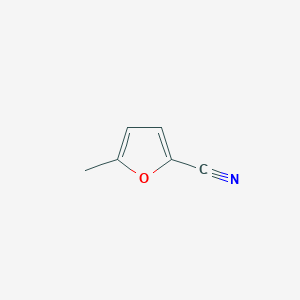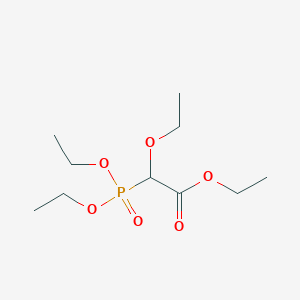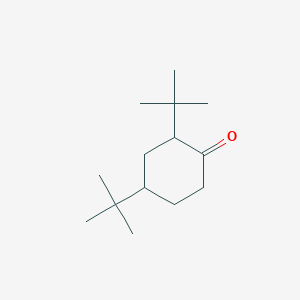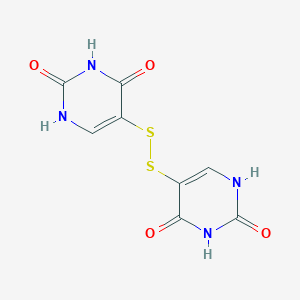
5,5'-Dithiodiuracil
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5'-Dithiodiuracil (DTU) is a sulfur-containing heterocyclic compound that has been extensively studied for its various biological properties. DTU has been found to possess antiviral, antitumor, and anti-inflammatory activities.
Mécanisme D'action
The mechanism of action of 5,5'-Dithiodiuracil is not fully understood. However, it has been proposed that 5,5'-Dithiodiuracil exerts its antiviral activity by inhibiting the viral DNA polymerase. 5,5'-Dithiodiuracil has also been found to induce apoptosis in cancer cells by activating the caspase cascade. Additionally, 5,5'-Dithiodiuracil has been found to inhibit the activation of NF-κB, a transcription factor that plays a key role in the production of inflammatory cytokines.
Effets Biochimiques Et Physiologiques
5,5'-Dithiodiuracil has been found to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 5,5'-Dithiodiuracil has also been found to inhibit the production of inflammatory cytokines, which can reduce inflammation. Additionally, 5,5'-Dithiodiuracil has been found to inhibit the replication of various viruses, which can prevent viral infections.
Avantages Et Limitations Des Expériences En Laboratoire
5,5'-Dithiodiuracil has several advantages and limitations for lab experiments. One of the advantages of 5,5'-Dithiodiuracil is that it has been extensively studied for its various biological properties, which makes it a valuable tool for research. Additionally, 5,5'-Dithiodiuracil is relatively easy to synthesize and purify, which makes it readily available for research. However, one of the limitations of 5,5'-Dithiodiuracil is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
Orientations Futures
There are several future directions for research on 5,5'-Dithiodiuracil. One direction is to further investigate the mechanism of action of 5,5'-Dithiodiuracil, which could lead to the development of more effective antiviral, antitumor, and anti-inflammatory therapies. Another direction is to investigate the potential of 5,5'-Dithiodiuracil as a therapeutic agent for other diseases, such as autoimmune diseases and neurodegenerative diseases. Additionally, there is a need for more studies to investigate the toxicity and safety of 5,5'-Dithiodiuracil, which could lead to its development as a therapeutic agent.
Méthodes De Synthèse
5,5'-Dithiodiuracil can be synthesized by the reaction of uracil with sulfur dichloride in the presence of triethylamine. The reaction yields a white crystalline solid, which can be purified by recrystallization. The purity of 5,5'-Dithiodiuracil can be confirmed by various analytical techniques such as NMR, IR, and mass spectrometry.
Applications De Recherche Scientifique
5,5'-Dithiodiuracil has been extensively studied for its various biological properties. It has been found to possess antiviral activity against herpes simplex virus type 1 and 2, influenza A virus, and human immunodeficiency virus type 1. 5,5'-Dithiodiuracil has also been found to possess antitumor activity against various cancer cell lines, including breast, colon, and lung cancer. Additionally, 5,5'-Dithiodiuracil has been found to possess anti-inflammatory activity by inhibiting the production of inflammatory cytokines.
Propriétés
Numéro CAS |
10320-87-3 |
|---|---|
Nom du produit |
5,5'-Dithiodiuracil |
Formule moléculaire |
C8H6N4O4S2 |
Poids moléculaire |
286.3 g/mol |
Nom IUPAC |
5-[(2,4-dioxo-1H-pyrimidin-5-yl)disulfanyl]-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C8H6N4O4S2/c13-5-3(1-9-7(15)11-5)17-18-4-2-10-8(16)12-6(4)14/h1-2H,(H2,9,11,13,15)(H2,10,12,14,16) |
Clé InChI |
QJVBBTQJGKITKK-UHFFFAOYSA-N |
SMILES |
C1=C(C(=O)NC(=O)N1)SSC2=CNC(=O)NC2=O |
SMILES canonique |
C1=C(C(=O)NC(=O)N1)SSC2=CNC(=O)NC2=O |
Autres numéros CAS |
10320-87-3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



